Cas no 80467-09-0 (1H-Pyrazole-4-sulfonyl azide, 3,5-dimethyl-)

1H-Pyrazole-4-sulfonyl azide, 3,5-dimethyl-, is a specialized sulfonyl azide derivative featuring a pyrazole core with methyl substituents at the 3 and 5 positions. This compound is primarily utilized in click chemistry and photochemical applications due to its reactive sulfonyl azide functional group, which facilitates efficient azide-based transformations. The dimethyl substitution enhances stability while maintaining reactivity, making it suitable for controlled functionalization in synthetic organic chemistry. Its structural features allow for selective modifications in polymer science, bioconjugation, and materials research. The compound is typically handled under controlled conditions due to its sensitivity to light and heat, ensuring optimal performance in targeted reactions.
1H-Pyrazole-4-sulfonyl azide, 3,5-dimethyl- structure
80467-09-0 structure
Product name:1H-Pyrazole-4-sulfonyl azide, 3,5-dimethyl-
CAS No:80467-09-0
MF:C5H7N5O2S
MW:201.206378221512
CID:5224950

1H-Pyrazole-4-sulfonyl azide, 3,5-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-sulfonyl azide, 3,5-dimethyl-
    • Inchi: 1S/C5H7N5O2S/c1-3-5(4(2)8-7-3)13(11,12)10-9-6/h1-2H3,(H,7,8)
    • InChI Key: IDIKGKAANAICCJ-UHFFFAOYSA-N
    • SMILES: S(C1=C(NN=C1C)C)(=O)(=O)N=[N+]=[N-]

1H-Pyrazole-4-sulfonyl azide, 3,5-dimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-68921-10.0g
3,5-dimethyl-1H-pyrazole-4-sulfonyl azide
80467-09-0
10.0g
$2638.0 2023-02-13
Enamine
EN300-68921-0.25g
3,5-dimethyl-1H-pyrazole-4-sulfonyl azide
80467-09-0
0.25g
$288.0 2023-02-13
Enamine
EN300-68921-0.1g
3,5-dimethyl-1H-pyrazole-4-sulfonyl azide
80467-09-0
0.1g
$202.0 2023-02-13
Enamine
EN300-68921-0.05g
3,5-dimethyl-1H-pyrazole-4-sulfonyl azide
80467-09-0
0.05g
$135.0 2023-02-13
Enamine
EN300-68921-1.0g
3,5-dimethyl-1H-pyrazole-4-sulfonyl azide
80467-09-0
1.0g
$614.0 2023-02-13
Enamine
EN300-68921-2.5g
3,5-dimethyl-1H-pyrazole-4-sulfonyl azide
80467-09-0
2.5g
$1202.0 2023-02-13
Enamine
EN300-68921-0.5g
3,5-dimethyl-1H-pyrazole-4-sulfonyl azide
80467-09-0
0.5g
$480.0 2023-02-13
Enamine
EN300-68921-5.0g
3,5-dimethyl-1H-pyrazole-4-sulfonyl azide
80467-09-0
5.0g
$1779.0 2023-02-13

1H-Pyrazole-4-sulfonyl azide, 3,5-dimethyl- Related Literature

Additional information on 1H-Pyrazole-4-sulfonyl azide, 3,5-dimethyl-

Introduction to 1H-Pyrazole-4-sulfonyl azide, 3,5-dimethyl- (CAS No. 80467-09-0) and Its Emerging Applications in Chemical Biology

1H-Pyrazole-4-sulfonyl azide, 3,5-dimethyl-, identified by its CAS number 80467-09-0, is a specialized heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound belongs to the pyrazole family, which is renowned for its versatile structural framework and wide-ranging biological activities. The presence of both a sulfonyl azide functional group and methyl substituents at the 3 and 5 positions enhances its reactivity and potential utility in synthetic applications.

The sulfonyl azide moiety is particularly noteworthy due to its ability to participate in various chemical transformations, including nucleophilic substitution reactions, cycloadditions, and bioconjugation processes. These properties make 1H-Pyrazole-4-sulfonyl azide, 3,5-dimethyl- a valuable intermediate in the synthesis of biologically active molecules. Recent advancements in the field have highlighted its role in the development of novel pharmaceuticals and agrochemicals.

In recent years, there has been a surge in research focused on the applications of pyrazole derivatives in drug discovery. The 3,5-dimethyl substitution pattern in this compound imparts unique steric and electronic characteristics, which can be leveraged to modulate binding interactions with biological targets. This has led to investigations into its potential as a scaffold for small-molecule inhibitors and probes.

One of the most compelling aspects of 1H-Pyrazole-4-sulfonyl azide, 3,5-dimethyl- is its utility in bioconjugation chemistry. The sulfonyl azide group can undergo click reactions with various biomolecules, such as amines and thiols, facilitating the synthesis of conjugates like antibodies-drug conjugates (ADCs) and protein-protein interaction inhibitors. These conjugates are increasingly being explored in therapeutic contexts due to their targeted delivery mechanisms.

Recent studies have demonstrated the compound's efficacy in generating reactive intermediates for post-synthetic modifications. For instance, it has been employed in the synthesis of pyrazole-based scaffolds that exhibit inhibitory activity against enzymes implicated in inflammatory diseases. The structural flexibility offered by the 3,5-dimethyl substituents allows for fine-tuning of pharmacophoric elements, enhancing binding affinity and selectivity.

The chemical biology community has also recognized the potential of 1H-Pyrazole-4-sulfonyl azide, 3,5-dimethyl- as a tool for investigating enzyme mechanisms. By incorporating this compound into substrates or inhibitors, researchers can probe catalytic cycles and identify key residues involved in substrate recognition. Such insights are crucial for designing more effective therapeutic agents.

Moreover, the compound's stability under various reaction conditions makes it a reliable choice for synthetic chemists. Its ability to participate in multiple transformations without significant degradation ensures consistent yields and purity levels required for pharmaceutical applications. This reliability is further complemented by its well-characterized spectroscopic properties, which facilitate easy identification and purification.

Looking ahead, the future prospects of 1H-Pyrazole-4-sulfonyl azide, 3,5-dimethyl- are promising. Ongoing research aims to expand its utility beyond traditional synthetic applications into areas such as materials science and nanotechnology. The unique reactivity of its functional groups suggests potential uses in designing novel materials with tailored properties.

In conclusion,1H-Pyrazole-4-sulfonyl azide, 3,5-dimethyl- (CAS No. 80467-09-0) represents a significant advancement in chemical biology and medicinal chemistry. Its structural features and reactivity profile make it an indispensable tool for researchers developing innovative therapeutics and diagnostic agents. As our understanding of its applications continues to grow, this compound is poised to play an increasingly pivotal role in scientific discovery.

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